5-Bromo-thiazol-2-ylamine trifluoroacetate
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Overview
Description
5-Bromo-thiazol-2-ylamine trifluoroacetate is a compound that combines the properties of a thiazole ring with a trifluoroacetic acid moiety. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, known for its aromaticity and reactivity. Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-thiazol-2-amine typically involves the bromination of 1,3-thiazole followed by amination. One common method is the reaction of 2-amino-1,3-thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-5-substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
5-Bromo-thiazol-2-ylamine trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, altering the function of the target molecule. The trifluoroacetic acid moiety may enhance the compound’s solubility and reactivity, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromothiazole: Shares the thiazole ring but lacks the trifluoroacetic acid moiety.
2-Amino-4,5-dibromothiazole: Contains additional bromine atoms, leading to different reactivity.
2-Amino-5-chlorothiazole: Chlorine substitution alters its chemical properties.
Properties
IUPAC Name |
5-bromo-1,3-thiazol-2-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S.C2HF3O2/c4-2-1-6-3(5)7-2;3-2(4,5)1(6)7/h1H,(H2,5,6);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSMKDUZXIBGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)Br.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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